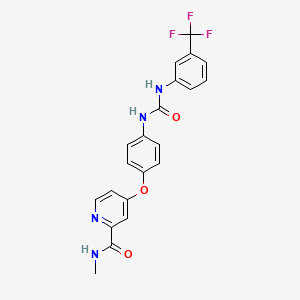

N-methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide” is a chemical compound with the CAS Number: 1285533-84-7 . It has a molecular weight of 430.39 and its IUPAC name is N-methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C21H17F3N4O3/c1-25-19(29)18-12-17(9-10-26-18)31-16-7-5-14(6-8-16)27-20(30)28-15-4-2-3-13(11-15)21(22,23)24/h2-12H,1H3,(H,25,29)(H2,27,28,30) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry, sealed environment at room temperature .Scientific Research Applications

Anticancer Activity

N-methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide: exhibits promising anticancer properties. Studies have shown that it can suppress tumor growth by inducing apoptosis and necrosis in cancer cells . Further research is needed to explore its mechanism of action and potential as a targeted therapy.

Aurora-B Kinase Inhibition

The compound has been investigated for its interaction with Aurora-B kinase, a critical regulator of cell division. Docking studies using the Genetic Optimization for Ligand Docking (GOLD) program revealed its potential as an Aurora-B inhibitor . Inhibition of this kinase could have implications for cancer treatment and cell cycle control.

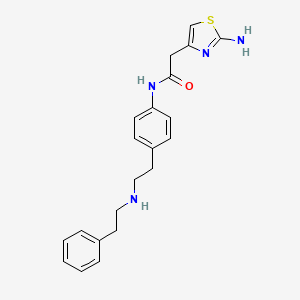

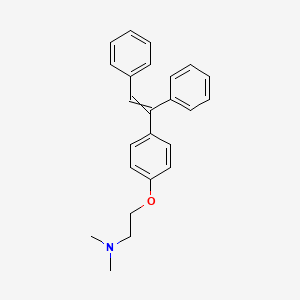

Fluoxetine Analogue

Interestingly, N-methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide shares structural similarities with fluoxetine, a selective serotonin reuptake inhibitor (SSRI) used as an antidepressant. The trifluoromethyl group in both compounds contributes to their pharmacological effects . Further investigations could explore potential antidepressant properties.

Charge Density Effects

Theoretical studies have examined the compound’s dipole moment, revealing variations based on different computational methods. Understanding its charge distribution and electronic properties is essential for predicting its behavior in biological systems .

Mechanism of Action

Target of Action

The primary target of N-methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide is the cardiac-specific kinase TNNI3K . This kinase plays a crucial role in cardiac function and is being evaluated as a therapeutic target for the treatment of cardiovascular diseases .

Mode of Action

N-methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide interacts with its target, TNNI3K, by binding to the kinase domain, thereby inhibiting its activity . This inhibition can lead to changes in the downstream signaling pathways that are regulated by TNNI3K .

Biochemical Pathways

Given that tnni3k is involved in cardiac function, it is likely that the compound affects pathways related to cardiac muscle contraction and possibly other cardiovascular processes .

Result of Action

The inhibition of TNNI3K by N-methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide can lead to cardioprotective outcomes. For instance, one study found that a similar compound demonstrated positive cardioprotective outcomes in a mouse model of ischemia/reperfusion cardiac injury . This suggests that N-methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide could potentially have similar effects.

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-methyl-4-[4-[[3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3N4O3/c1-25-19(29)18-12-17(9-10-26-18)31-16-7-5-14(6-8-16)27-20(30)28-15-4-2-3-13(11-15)21(22,23)24/h2-12H,1H3,(H,25,29)(H2,27,28,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTZMAAMCVPJJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

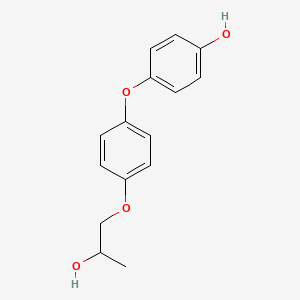

![4-[4-[2-(2-Pyridyloxy)propoxy]phenoxy]phenol](/img/structure/B580059.png)

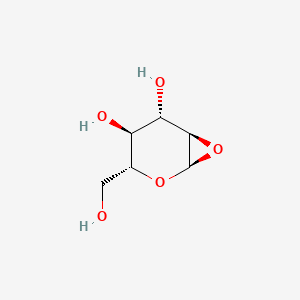

![N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 1-Methylethyl ester](/img/structure/B580068.png)

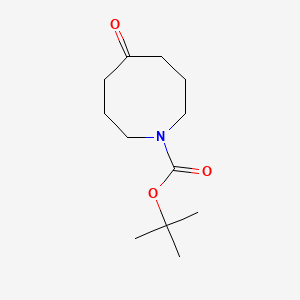

![(8S,9S,10R,11S,13S,14S,17R)-17-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B580073.png)